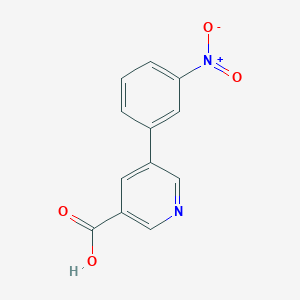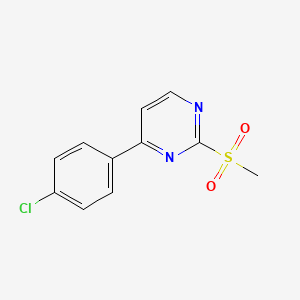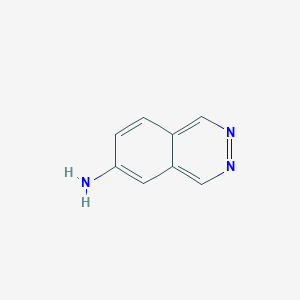
4-氯-3-硝基苯甲酰胺肟
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-nitrobenzamide oxime is an organic compound with the molecular formula C(_7)H(_6)ClN(_3)O(_3) It is characterized by the presence of a chloro group, a nitro group, and an oxime functional group attached to a benzamide backbone
科学研究应用
4-Chloro-3-nitrobenzamide oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-nitrobenzamide oxime typically involves the following steps:
Nitration of 4-Chlorobenzamide: The starting material, 4-chlorobenzamide, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position relative to the chloro group.
Formation of Oxime: The resulting 4-chloro-3-nitrobenzamide is then treated with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction converts the carbonyl group of the benzamide to an oxime group, yielding 4-Chloro-3-nitrobenzamide oxime.
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-3-nitrobenzamide oxime can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
4-Chloro-3-nitrobenzamide oxime can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The oxime group can be hydrolyzed back to the corresponding carbonyl compound under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Ammonia or primary amines for nucleophilic substitution.
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 4-Chloro-3-aminobenzamide.
Substitution: 4-Amino-3-nitrobenzamide derivatives.
Hydrolysis: 4-Chloro-3-nitrobenzamide.
作用机制
The mechanism of action of 4-Chloro-3-nitrobenzamide oxime and its derivatives depends on the specific application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
相似化合物的比较
Similar Compounds
4-Chloro-3-nitrobenzaldehyde oxime: Similar structure but with an aldehyde group instead of an amide.
4-Chloro-3-nitrobenzonitrile oxime: Contains a nitrile group instead of an amide.
4-Chloro-3-nitrobenzoic acid oxime: Contains a carboxylic acid group instead of an amide.
Uniqueness
4-Chloro-3-nitrobenzamide oxime is unique due to the presence of the amide group, which can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. The combination of chloro, nitro, and oxime groups also provides a versatile platform for further chemical modifications and applications.
属性
CAS 编号 |
96898-75-8 |
|---|---|
分子式 |
C7H6ClN3O3 |
分子量 |
215.59 g/mol |
IUPAC 名称 |
4-chloro-N'-hydroxy-3-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C7H6ClN3O3/c8-5-2-1-4(7(9)10-12)3-6(5)11(13)14/h1-3,12H,(H2,9,10) |
InChI 键 |
IXTZBWZQCKMKJC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=NO)N)[N+](=O)[O-])Cl |
手性 SMILES |
C1=CC(=C(C=C1/C(=N\O)/N)[N+](=O)[O-])Cl |
规范 SMILES |
C1=CC(=C(C=C1C(=NO)N)[N+](=O)[O-])Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(2-Cyanoethyl)phenylamino]ethyl phenoxyacetate](/img/structure/B1612246.png)





![5-Chloro-4,7-dimethylbenzo[B]thiophen-3(2H)-one](/img/structure/B1612255.png)



